molecular formula C10H16ClNO B1442957 2-Amino-3-phenylbutan-1-ol hydrochloride CAS No. 64230-68-8

2-Amino-3-phenylbutan-1-ol hydrochloride

Cat. No.: B1442957
CAS No.: 64230-68-8
M. Wt: 201.69 g/mol
InChI Key: FBDKBSKNIASSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-phenylbutan-1-ol hydrochloride (APB) is an organic compound with the molecular formula C10H16ClNO. It is a powder with a molecular weight of 201.7 . The IUPAC name for this compound is 2-amino-3-phenyl-1-butanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO.ClH/c1-8(10(11)7-12)9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 201.7 and a molecular formula of C10H16ClNO.

Scientific Research Applications

  • Chemical Derivatives and Reactions : A study by Putis, Shuvalova, and Ostrovskii (2008) investigated the reactivity of 4-amino-3-phenylbutanoic acid, which contains amino and carboxy terminal groups. They utilized these groups to prepare tetrazole-containing derivatives, demonstrating the molecule's versatility in chemical synthesis (Putis, Shuvalova, & Ostrovskii, 2008).

  • Metabolism and Pharmacokinetics : Research by Changchit, Gal, and Zirrolli (1991) identified 3-amino-1-phenylbutane (APB) as a metabolite of the antihypertensive agent labetalol. They developed an enantiospecific gas chromatographic/mass spectrometric assay for APB, providing insights into the metabolism and pharmacokinetics of labetalol (Changchit, Gal, & Zirrolli, 1991).

  • Quantum Computational Studies : Raajaraman, Sheela, and Muthu (2019) conducted a study on 2-Phenylbutanoic acid and its functional derivatives, including 2-amino-2-Phynylbutanoic acid. They utilized density functional theory (DFT) calculations and spectroscopic methods to analyze the molecules, contributing to our understanding of their chemical properties and potential applications (Raajaraman, Sheela, & Muthu, 2019).

  • Antimycobacterial Activities : A 2014 study by Moreth et al. synthesized and tested hydroxyethylsulfonamides and amino-hydroxy-phenylbutane hydrochlorides for their antimycobacterial activities. The study revealed that the presence of a free amino group and the sulphonamide moiety were crucial for biological activity, providing valuable information for drug development (Moreth et al., 2014).

  • Corrosion Inhibition : Research by Erami et al. (2015) explored the use of 3-(2-aminobenzylimino)-1-phenylbutan-1-one as a corrosion inhibitor for mild steel. Their study contributes to the field of material science by demonstrating the potential of this compound in protecting metals from corrosion (Erami et al., 2015).

  • Synthesis and Chemical Properties : Vasil'eva et al. (2016) reported on the synthesis and analysis of 3,4-disubstituted aminobutyric acids, including 4-amino-3-phenylbutanoic acid hydrochloride. Their work provides valuable insights into the synthesis methods and chemical properties of these compounds (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-amino-3-phenylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(10(11)7-12)9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDKBSKNIASSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-phenylbutan-1-ol hydrochloride
Reactant of Route 2
2-Amino-3-phenylbutan-1-ol hydrochloride
Reactant of Route 3
2-Amino-3-phenylbutan-1-ol hydrochloride
Reactant of Route 4
2-Amino-3-phenylbutan-1-ol hydrochloride
Reactant of Route 5
2-Amino-3-phenylbutan-1-ol hydrochloride
Reactant of Route 6
2-Amino-3-phenylbutan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.